molecular formula C8HD15O2 B602698 2-Propylpentanoic-D15 acid CAS No. 362049-65-8

2-Propylpentanoic-D15 acid

Cat. No.: B602698
CAS No.: 362049-65-8
M. Wt: 159.30
InChI Key:
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Description

2-Propylpentanoic-D15 acid, also known as Valproic acid-D15, is a deuterated form of Valproic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C8HD15O2, and it has a molecular weight of 159.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylpentanoic-D15 acid involves the incorporation of deuterium atoms into the Valproic acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Valproic acid are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-Propylpentanoic-D15 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Propylpentanone-D15, while reduction can produce 2-Propylpentanol-D15 .

Scientific Research Applications

2-Propylpentanoic-D15 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of Valproic acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Valproic acid.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

2-Propylpentanoic-D15 acid exerts its effects by inhibiting histone deacetylase (HDAC) enzymes. This inhibition leads to an increase in the acetylation of histone proteins, resulting in changes in gene expression. The compound also enhances the levels of gamma-aminobutyric acid (GABA) in the brain by inhibiting GABA transaminase, which contributes to its anticonvulsant and mood-stabilizing effects .

Comparison with Similar Compounds

2-Propylpentanoic-D15 acid is similar to other deuterated analogs of Valproic acid. Some of the similar compounds include:

    Valproic acid-D8: Another deuterated form with eight deuterium atoms.

    Valproic acid-D10: Contains ten deuterium atoms.

    Valproic acid-D12: Contains twelve deuterium atoms.

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems .

Properties

IUPAC Name

2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJYAXOARWZEE-BKUSUEPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232089
Record name Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-65-8
Record name Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362049-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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